An In-depth Technical Guide to the Synthesis and Properties of Diethylphenylphosphine
An In-depth Technical Guide to the Synthesis and Properties of Diethylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of diethylphenylphosphine (DEPP), a versatile organophosphorus compound with significant utility in organic synthesis and coordination chemistry. This document details experimental protocols, presents key physical and spectral data in a structured format, and illustrates the synthetic pathway for this important reagent.
Properties of Diethylphenylphosphine
Diethylphenylphosphine is a colorless to light yellow liquid with a characteristic phosphine (B1218219) odor. It is an air-sensitive compound and should be handled under an inert atmosphere.
Physical and Chemical Properties
The fundamental physical and chemical properties of diethylphenylphosphine are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅P | [1] |
| Molecular Weight | 166.20 g/mol | [1] |
| CAS Number | 1605-53-4 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 224-225 °C (760 mmHg) | [1] |
| 120-121 °C (29 mmHg) | [1] | |
| Density | 0.954 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.546 | [1] |
| Flash Point | 84 °C (183.2 °F) | [1] |
| Solubility | Insoluble in water. Soluble in common organic solvents like THF, diethyl ether, and toluene. |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of diethylphenylphosphine. The following tables summarize the key spectral features.
1.2.1. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of diethylphenylphosphine.
| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| ¹H NMR | CDCl₃ | 7.40 - 7.20 | m | C₆H₅ | |
| 1.85 | dq | J(H,H) = 7.6, J(P,H) = 6.8 | P-CH₂-CH₃ | ||
| 1.05 | dt | J(H,H) = 7.6, J(P,H) = 14.0 | P-CH₂-CH₃ | ||
| ¹³C NMR | CDCl₃ | 139.0 | d | J(P,C) = 15.0 | Cipso (C₆H₅) |
| 132.5 | d | J(P,C) = 18.0 | Cortho (C₆H₅) | ||
| 128.3 | s | Cpara (C₆H₅) | |||
| 128.2 | d | J(P,C) = 6.0 | Cmeta (C₆H₅) | ||
| 21.0 | d | J(P,C) = 12.0 | P-CH₂-CH₃ | ||
| 11.0 | d | J(P,C) = 16.0 | P-CH₂-CH₃ | ||
| ³¹P NMR | CDCl₃ | -15.4 | s | P |
1.2.2. Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3055 | m | C-H stretch (aromatic) |
| 2965, 2930, 2870 | s | C-H stretch (aliphatic) |
| 1480, 1435 | m | C=C stretch (aromatic ring) |
| 1455 | m | CH₂ bend |
| 1375 | m | CH₃ bend |
| 1095 | s | P-C stretch |
| 740, 695 | s | C-H out-of-plane bend (aromatic) |
Synthesis of Diethylphenylphosphine
The most common and efficient method for the laboratory synthesis of diethylphenylphosphine is the reaction of dichlorophenylphosphine (B166023) with a Grignard reagent, specifically ethylmagnesium bromide.[2] This reaction proceeds via a nucleophilic substitution at the phosphorus center.
Reaction Scheme
Experimental Protocol: Synthesis of Diethylphenylphosphine
This protocol details the synthesis of diethylphenylphosphine from dichlorophenylphosphine and ethylmagnesium bromide.[2]
Materials:
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Dichlorophenylphosphine (PhPCl₂)
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Magnesium turnings
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Bromoethane (B45996) (EtBr)
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Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
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Anhydrous hexane
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Saturated aqueous ammonium (B1175870) chloride solution
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Anhydrous sodium sulfate
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Standard Schlenk line and glassware
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Magnetic stirrer and heating mantle
Procedure:
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Preparation of Ethylmagnesium Bromide (Grignard Reagent):
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.1 equivalents).
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Add a small crystal of iodine to activate the magnesium.
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Add a small portion of a solution of bromoethane (2.1 equivalents) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction.
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Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the solution to room temperature.
-
-
Reaction with Dichlorophenylphosphine:
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In a separate flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, prepare a solution of dichlorophenylphosphine (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the dichlorophenylphosphine solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared ethylmagnesium bromide solution from the dropping funnel to the stirred dichlorophenylphosphine solution. Maintain the temperature at 0 °C during the addition. A white precipitate of magnesium salts will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
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Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash them with brine.
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Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield pure diethylphenylphosphine.
-
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of diethylphenylphosphine.
Caption: Workflow for the synthesis of diethylphenylphosphine.
Reactivity and Applications
Diethylphenylphosphine is a versatile ligand and reagent in organic synthesis, primarily due to the nucleophilic nature of the phosphorus atom.
Ligand in Homogeneous Catalysis
It serves as a moderately bulky and electron-rich ligand for transition metals, finding application in various catalytic cross-coupling reactions.[1] These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are critical in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Examples of such reactions include:
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Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organohalides.
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Heck Reaction: Vinylation of aryl halides.
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Buchwald-Hartwig Amination: Formation of C-N bonds from aryl halides and amines.
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Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.
The steric and electronic properties of diethylphenylphosphine can be fine-tuned to influence the activity and selectivity of the metal catalyst.
Reagent in Organic Synthesis
Beyond its role as a ligand, diethylphenylphosphine can also act as a reagent in various organic transformations. For example, it can be used in the Wittig reaction and its variations for the synthesis of alkenes from carbonyl compounds. It can also be oxidized to diethylphenylphosphine oxide, a useful intermediate in its own right.
Reaction Pathway: Ligand in a Generic Cross-Coupling Cycle
The following diagram illustrates the general role of a phosphine ligand, such as diethylphenylphosphine, in a palladium-catalyzed cross-coupling reaction.
